An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile
An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, and notable biological activity, with a focus on its interaction with sigma-1 receptors.
Chemical Identity and Properties
1-Benzyl-4-phenylpiperidine-4-carbonitrile is a piperidine derivative with a benzyl group on the nitrogen atom and both a phenyl and a nitrile group at the 4-position. It is most commonly available as a free base and as a hydrochloride salt, each with a distinct CAS Number.
| Property | 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Free Base) | 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride |
| CAS Number | 56243-25-5[1] | 71258-18-9[2][3] |
| Molecular Formula | C₁₉H₂₀N₂[1] | C₁₉H₂₁ClN₂[2][4] |
| Molecular Weight | 276.38 g/mol [1] | 312.84 g/mol [4] |
| Appearance | Off-White Crystalline Solid | White to off-white crystalline powder |
| Storage | Sealed in dry, 2-8°C[1] | Room Temperature |
Synthesis
The synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride is well-documented. One common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride[5]
Materials:
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Toluene solution of N,N-bis(2-chloroethyl)benzylamine
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Phenylacetonitrile
-
50% aqueous sodium hydroxide solution
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Tetra-n-butylammonium hydrogen sulfate
Procedure:
-
Combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate in a reaction vessel.
-
Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.
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Heat the reaction mixture to 85°C for four hours.
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Upon completion of the reaction, isolate the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
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The expected yield is approximately 74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine).
-
The melting point of the resulting product is 261°-263° C.[5]
Synthesis workflow for 1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride.
Analytical Characterization
Detailed spectral analysis is crucial for the confirmation of the structure and purity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile. While comprehensive, publicly available spectral data with full peak assignments are limited, the following provides an expected profile based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as aliphatic protons of the piperidine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl, phenyl, and piperidine moieties, and a characteristic signal for the nitrile carbon. |
| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm⁻¹. Aromatic C-H and C=C stretching bands, and aliphatic C-H stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns resulting from the loss of benzyl, phenyl, or other fragments. |
Note: Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.
Biological Activity: A High-Affinity Sigma-1 Receptor Ligand
1-Benzyl-4-phenylpiperidine-4-carbonitrile has been identified as a potent and highly selective ligand for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein.[6] This receptor is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological and psychiatric disorders.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (σ₂/σ₁) |
| Sigma-1 (σ₁) | Subnanomolar | ~1600-fold |
| Sigma-2 (σ₂) | Micromolar | - |
Data compiled from studies on N-substituted-4-cyano-4-phenylpiperidine analogs.
The high affinity and selectivity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile for the sigma-1 receptor make it a valuable tool for studying the function of this receptor and a promising scaffold for the design of novel therapeutic agents.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
This protocol outlines a typical radioligand competitive binding assay to determine the affinity of a test compound, such as 1-Benzyl-4-phenylpiperidine-4-carbonitrile, for the sigma-1 receptor.
Materials:
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Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: 1-Benzyl-4-phenylpiperidine-4-carbonitrile.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Context
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon stimulation by a ligand, it can translocate and interact with various ion channels and signaling proteins, thereby modulating a range of cellular processes.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. prepchem.com [prepchem.com]
- 6. hzdr.de [hzdr.de]
